N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Generic impurity standards risk ANDA rejection. This lot-specific, fully characterized N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide reference standard is purpose-made for loperamide QC. - Validated HPLC/UPLC: Ensures accurate quantification of this impurity in API & finished dosage forms.[reference:0] - Regulatory-Ready Documentation: Traceable to pharmacopeial standards (USP/EP) for smooth AMV & ANDA submission.[reference:1] - Defined Physicochemical Profile: Melting point 134-136°C, soluble in methanol/chloroform for reliable system suitability.[reference:2]

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 37743-13-8
Cat. No. B142437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide
CAS37743-13-8
Synonymsα-(2-Hydroxyethyl)-N,N-dimethyl-α-phenylbenzeneacetamide; 
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3
InChIKeyXOLCXGBOVPDSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Procurement Guide


N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide (CAS 37743-13-8) is a synthetic organic compound primarily categorized as a pharmaceutical secondary reference standard and a known impurity/metabolite of the antidiarrheal agent loperamide [1]. Its molecular formula is C₁₈H₂₁NO₂ with a molecular weight of 283.36 g/mol [2]. The compound is supplied as a white solid with a reported melting point range of 134-136°C and is soluble in chloroform and methanol . Its principal established utility is for analytical method development, validation, and quality control (QC) applications in the manufacturing of loperamide API and finished dosage forms, ensuring compliance with regulatory guidelines [1].

Pharmaceutical impurity reference standard for loperamide
Supports analytical method development and validation for impurity profiling
Characterized for regulatory documentation and cGMP QC use

Why N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Needs a Specific Standard


A general-purpose standard or an uncharacterized chemical from a non-specialized supplier lacks the rigorous, compound-specific characterization data required for regulatory submissions. Generic substitution fails because the procurement of this compound is for a specific analytical purpose: the identification, quantification, and control of the N,N-dimethyl-2,2-diphenyl-4-hydroxybutyramide impurity in loperamide drug products [1]. Using a different impurity standard or a non-certified chemical introduces unquantified risk of misidentification, inaccurate quantification, and subsequent failure of analytical method validation (AMV) or abbreviated new drug application (ANDA) review due to lack of traceable, fit-for-purpose reference material. The specific physical properties of this compound, such as its melting point of 134-136°C , are also critical for identity verification and method development, which would not be applicable with a substitute.

Generic chemicals lack compound-specific characterization required for impurity identification.
Non-certified reference materials introduce unquantified risk of misidentification and inaccurate quantification.
Inadequate documentation may not satisfy ANDA or cGMP regulatory review expectations.

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Analytical Differentiators


Identity Verification by Melting Point

For analytical method development, precise identity confirmation is paramount. N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide exhibits a distinct melting point range of 134-136°C . This thermal property provides a direct, quantitative orthogonal method for identity verification that differentiates it from other loperamide-related substances, such as Desmethylloperamide (M3), Loperamide N-Oxide, or the loperamide API itself (melting point 224-226°C), thereby reducing the risk of misassignment in an impurity profile.

Melting Point
Class-level
134–136 °C
Orthogonal identity confirmation for impurity profiling
Differs by ~90 °C from loperamide API (224–226 °C)
Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

High Synthesis Yield for Cost-Effective Supply

The synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide has been reported with a yield of 100% under specific reaction conditions using sodium hydroxide and lithium hydroxide monohydrate . In the context of producing high-purity reference standards, where multi-step syntheses often result in low overall yields (e.g., a deuterated analog required a 6-step synthesis for a 6% yield), a highly efficient synthetic route directly contributes to lower production costs and ensures a more stable, reliable, and cost-effective supply chain for this niche analytical material compared to impurities requiring more complex or lower-yielding syntheses.

Synthetic Yield
Cross-study comparable
100% reported for final step
Supports cost-effective supply for long-term projects
Compared to 6% overall yield for a heptadeuterated analog
Synthetic Chemistry Reference Standard Production Cost of Goods

Regulatory-Grade Characterization Differentiator

Suppliers of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide as a pharmaceutical impurity standard provide the product with detailed characterization data compliant with regulatory guidelines [1]. This is a key differentiator from purchasing the same chemical entity as a generic 'research-grade' or 'synthetic intermediate' from a non-specialist vendor. The explicit compliance with regulatory guidelines means the accompanying documentation (e.g., Certificate of Analysis) meets the stringent data integrity and traceability requirements for use in Abbreviated New Drug Applications (ANDAs) and commercial production quality control, which a general-purpose chemical's documentation will not satisfy.

Regulatory Standard
Class-level
Characterized per regulatory guidelines
Supports ANDA and cGMP QC use
Documentation differs from generic research-grade chemicals
Regulatory Compliance ANDA Submission cGMP Manufacturing

Defined Solubility Profile for Reproducible Preparation

Reproducible sample preparation is fundamental to robust analytical methods. N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide has a defined solubility profile, being soluble in chloroform and methanol . This specific information allows analysts to prepare standard and spiked sample solutions with confidence, minimizing errors from incomplete dissolution or precipitation. While many organic molecules are soluble in these solvents, having this property explicitly documented for this specific impurity provides a verified starting point for method development, differentiating it from an uncharacterized material where solvent selection would be a trial-and-error process.

Solubility Profile
Supporting evidence
Soluble in chloroform, methanol
Enables reproducible sample preparation
Pre-verified for method development efficiency
Method Development Sample Preparation Chromatography

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide Primary Applications


Loperamide Impurity Profiling Method Development

The primary application for this compound is as a reference standard in developing and validating HPLC or UPLC methods to detect and quantify the N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide impurity in loperamide hydrochloride API and finished dosage forms [1]. Its defined physical properties (melting point 134-136°C , solubility in methanol/chloroform ) and availability with full characterization data [1] are critical for establishing system suitability parameters, determining limit of detection (LOD) and limit of quantitation (LOQ), and ensuring the specificity of the analytical procedure.

QC Release Testing in cGMP Manufacturing

In a commercial pharmaceutical manufacturing environment, this compound is procured for routine QC release testing of loperamide batches [1]. It is used to prepare standard solutions for the quantitation of this specific impurity against established specifications in a drug product's monograph. The requirement for a fully characterized standard with traceable documentation is mandated by cGMP regulations and is a prerequisite for batch certification and release to the market [1].

ANDA Regulatory Submission Support

Pharmaceutical companies developing a generic version of loperamide will procure this compound to generate the necessary impurity data for their ANDA submission [1]. The use of a regulatory-compliant reference standard is essential for providing accurate validation data to regulatory agencies (e.g., FDA, EMA) to demonstrate that the proposed generic product's impurity profile is comparable to the reference listed drug (RLD). Failure to use an appropriate, well-characterized standard can be grounds for a Refuse-to-Receive (RTR) decision.

In Vitro Metabolism Reference Standard

As a known metabolite of loperamide [1], this compound can be procured as a reference standard to identify and quantify this metabolic product in in vitro studies using hepatocytes or liver microsomes . This application supports fundamental research into loperamide's metabolic pathways and can be used to investigate potential drug-drug interactions or species-specific metabolism. Its purity and characterization are essential for accurate quantitation by LC-MS/MS.

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Fully characterized standard with defined physical properties
Method specificity & LOD/LOQ validation
QC Release Testing
Traceable CoA with regulatory documentation
cGMP batch release compliance
ANDA Submission Support
Regulatory-compliant impurity standard
Comparable impurity profile data generation
In Vitro Metabolism Studies
High-purity metabolite reference standard
LC-MS/MS quantitation accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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